molecular formula C21H15FN4OS B11187849 3-(4-fluorophenyl)-7-[2-(thiophen-2-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-fluorophenyl)-7-[2-(thiophen-2-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11187849
M. Wt: 390.4 g/mol
InChI Key: QTEBPGJTIGVFRS-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-7-[2-(2-thienyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-7-[2-(2-thienyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common approach is the regio-controlled Sonogashira-type coupling, which allows for the selective introduction of functional groups at specific positions on the molecule . This method involves the use of terminal alkynes and careful adjustment of coupling conditions to achieve high selectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-7-[2-(2-thienyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

3-(4-fluorophenyl)-7-[2-(2-thienyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-7-[2-(2-thienyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-fluorophenyl)-7-[2-(2-thienyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one: The parent compound.

    3-(4-fluorophenyl)-7-[2-(2-thienyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one derivatives: Modified versions with different functional groups.

    Other pyrazolo-pyrido-pyrimidinone compounds: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-7-[2-(2-thienyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H15FN4OS

Molecular Weight

390.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-11-(2-thiophen-2-ylethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C21H15FN4OS/c22-15-5-3-14(4-6-15)17-13-24-26-19-8-10-25(9-7-16-2-1-11-28-16)21(27)18(19)12-23-20(17)26/h1-6,8,10-13H,7,9H2

InChI Key

QTEBPGJTIGVFRS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCN2C=CC3=C(C2=O)C=NC4=C(C=NN34)C5=CC=C(C=C5)F

Origin of Product

United States

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